molecular formula C15H14BrN3O2 B3933837 1-(Benzotriazol-1-yl)-3-(4-bromophenoxy)propan-2-ol

1-(Benzotriazol-1-yl)-3-(4-bromophenoxy)propan-2-ol

Cat. No.: B3933837
M. Wt: 348.19 g/mol
InChI Key: QULOBNFAVQKCQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Benzotriazol-1-yl)-3-(4-bromophenoxy)propan-2-ol is an organic compound that features a benzotriazole moiety linked to a bromophenoxy group via a propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzotriazol-1-yl)-3-(4-bromophenoxy)propan-2-ol typically involves the following steps:

    Formation of Benzotriazole Derivative: Benzotriazole is reacted with an appropriate alkylating agent to form a benzotriazole derivative.

    Bromination: The benzotriazole derivative is then subjected to bromination to introduce the bromophenoxy group.

    Linking via Propanol Chain: The brominated benzotriazole derivative is reacted with a propanol chain under suitable conditions to form the final compound.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzotriazol-1-yl)-3-(4-bromophenoxy)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the propanol chain can be oxidized to form a ketone or aldehyde.

    Reduction: The bromophenoxy group can be reduced to form a phenoxy group.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of phenoxy derivatives.

    Substitution: Formation of substituted benzotriazole derivatives.

Scientific Research Applications

1-(Benzotriazol-1-yl)-3-(4-bromophenoxy)propan-2-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(Benzotriazol-1-yl)-3-(4-bromophenoxy)propan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The benzotriazole moiety can act as a ligand, binding to specific sites on proteins and modulating their activity. The bromophenoxy group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    1-(Benzotriazol-1-yl)-3-phenoxypropan-2-ol: Lacks the bromine atom, which may affect its reactivity and binding properties.

    1-(Benzotriazol-1-yl)-3-(4-chlorophenoxy)propan-2-ol: Contains a chlorine atom instead of bromine, which may alter its chemical and biological properties.

Uniqueness: 1-(Benzotriazol-1-yl)-3-(4-bromophenoxy)propan-2-ol is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for specific applications where bromine’s properties are advantageous.

Properties

IUPAC Name

1-(benzotriazol-1-yl)-3-(4-bromophenoxy)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrN3O2/c16-11-5-7-13(8-6-11)21-10-12(20)9-19-15-4-2-1-3-14(15)17-18-19/h1-8,12,20H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QULOBNFAVQKCQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CC(COC3=CC=C(C=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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